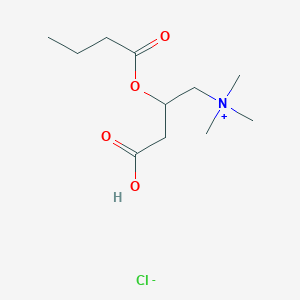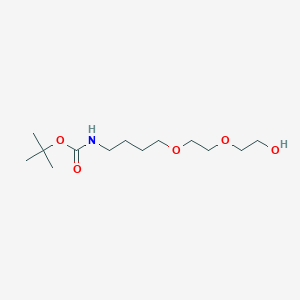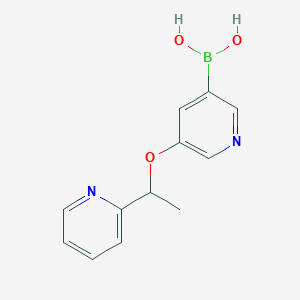![molecular formula C7H5Cl2N3 B13900855 4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine](/img/structure/B13900855.png)
4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring structure consisting of a pyrazole ring and a pyridine ring. The presence of chlorine atoms at positions 4 and 6, along with a methyl group at position 2, makes this compound unique and of interest in various fields of research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid, leading to the formation of the desired pyrazolopyridine structure . Another method involves the treatment of diphenylhydrazone and pyridine with iodine, which was one of the earliest methods used to synthesize pyrazolopyridines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound .
化学反应分析
Types of Reactions
4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrazolopyridines, while coupling reactions can result in the formation of biaryl compounds .
科学研究应用
4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a lead compound in drug discovery, particularly for its anticancer and antimicrobial properties.
Biological Research: It is used in the study of enzyme inhibition and as a probe to understand biological pathways.
Material Science: The compound is explored for its potential use in the development of new materials with unique electronic properties.
作用机制
The mechanism of action of 4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s active site, forming hydrogen bonds and other interactions that stabilize the enzyme-inhibitor complex . This inhibition can lead to alterations in cellular processes and pathways, ultimately affecting cell function and viability .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-D]pyrimidine: This compound has a similar fused ring structure but with different substituents and nitrogen positions.
Pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine: Another similar compound with a triazole ring fused to the pyrazolopyrimidine structure.
Uniqueness
4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine is unique due to the presence of chlorine atoms at positions 4 and 6, which can significantly influence its chemical reactivity and biological activity. The methyl group at position 2 also contributes to its distinct properties compared to other pyrazolopyridines .
属性
分子式 |
C7H5Cl2N3 |
|---|---|
分子量 |
202.04 g/mol |
IUPAC 名称 |
4,6-dichloro-2-methylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C7H5Cl2N3/c1-12-3-4-5(8)2-6(9)10-7(4)11-12/h2-3H,1H3 |
InChI 键 |
LONNTONSQMIZLH-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C2C(=CC(=NC2=N1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



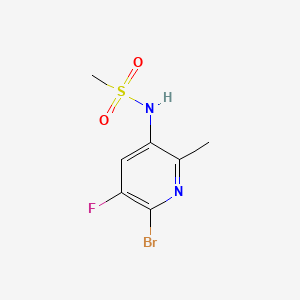
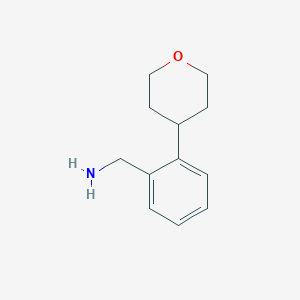
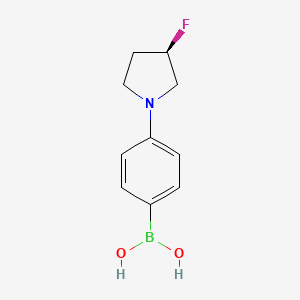

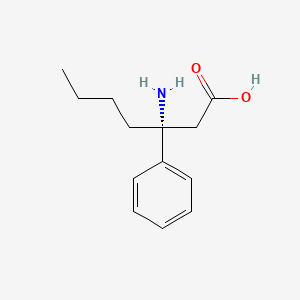
![tert-butyl N-[4-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate](/img/structure/B13900820.png)
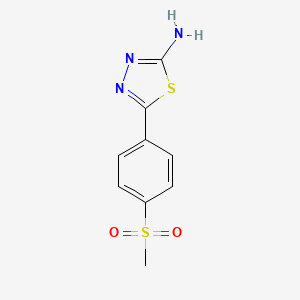
![4-[(Methoxycarbonyl)oxy]butan-1-ol](/img/structure/B13900829.png)
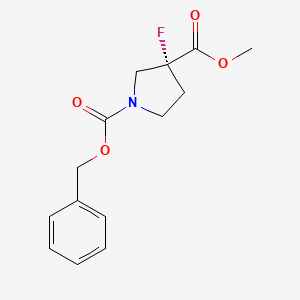
![1-[5-Bromo-2-(tert-butylsulfanyl)phenyl]ethan-1-one](/img/structure/B13900837.png)
